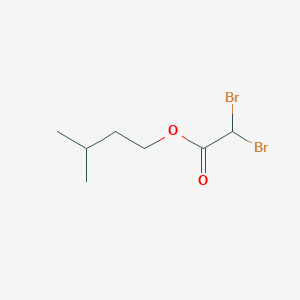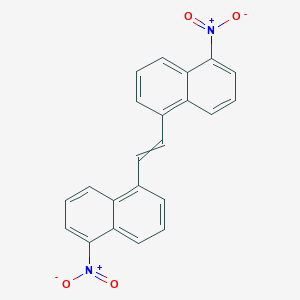
1,1'-(Ethene-1,2-diyl)bis(5-nitronaphthalene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) is an organic compound characterized by the presence of two nitronaphthalene groups connected via an ethene bridge. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) typically involves the nitration of naphthalene derivatives followed by coupling reactions. One common method involves the slow addition of naphthalene to a mixed acid at controlled temperatures, resulting in a mixture of dinitronaphthalene isomers . These isomers are then separated and further reacted to form the desired compound. Industrial production methods may involve solvent extraction and crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur, especially at the nitro groups, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) can be compared with other similar compounds such as:
1,1’-(Ethane-1,2-diyl)bis(5-nitronaphthalene): This compound has an ethane bridge instead of an ethene bridge, resulting in different chemical properties.
1,1’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): This compound has tetrazole groups instead of nitronaphthalene groups, leading to different applications and reactivity.
The uniqueness of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) lies in its specific structural features and the presence of nitro groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
91915-56-9 |
|---|---|
Molekularformel |
C22H14N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-nitro-5-[2-(5-nitronaphthalen-1-yl)ethenyl]naphthalene |
InChI |
InChI=1S/C22H14N2O4/c25-23(26)21-11-3-7-17-15(5-1-9-19(17)21)13-14-16-6-2-10-20-18(16)8-4-12-22(20)24(27)28/h1-14H |
InChI-Schlüssel |
PASSUIMBONZEFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=CC3=C4C=CC=C(C4=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

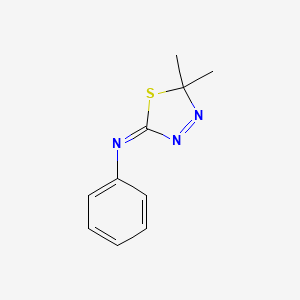


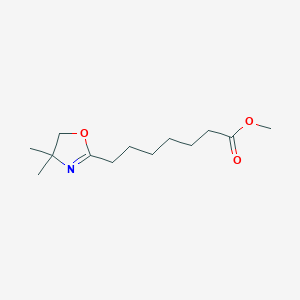
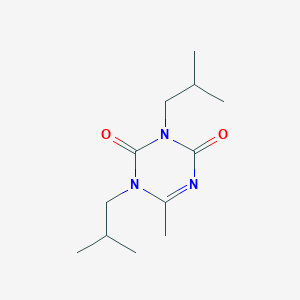
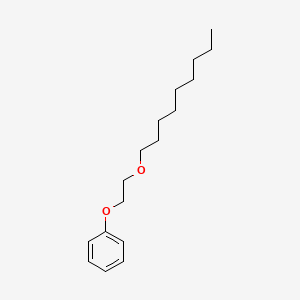
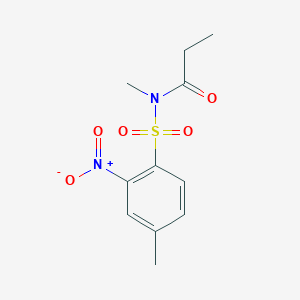
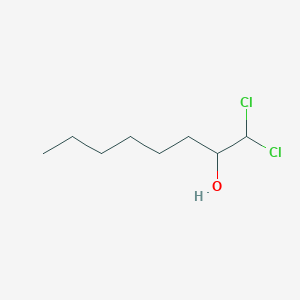

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
